(1s,3s)-Adamantan-1-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Description

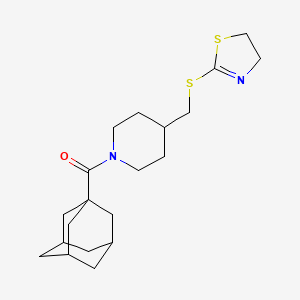

The compound (1s,3s)-Adamantan-1-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone features a rigid adamantane core linked to a piperidine moiety via a ketone bridge. The piperidine ring is further substituted with a methylene group bearing a 4,5-dihydrothiazole-2-ylthio moiety.

Properties

IUPAC Name |

1-adamantyl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2OS2/c23-18(20-10-15-7-16(11-20)9-17(8-15)12-20)22-4-1-14(2-5-22)13-25-19-21-3-6-24-19/h14-17H,1-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIPJRVBMWHQDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1s,3s)-Adamantan-1-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a derivative of adamantane and thiazole that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an adamantane core linked to a thiazole moiety through a piperidine ring, which is essential for its biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, a study reported its cytotoxic effects on human lung adenocarcinoma (A549) and cervical cancer (HeLa) cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 15.2 |

| HeLa | 12.8 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction .

The proposed mechanism for the anticancer activity includes the induction of reactive oxygen species (ROS), leading to cellular stress and apoptosis. The thiazole component is believed to play a critical role in this mechanism due to its ability to interact with cellular targets that regulate apoptosis pathways.

Anti-HIV Activity

In addition to anticancer properties, derivatives of adamantane have been studied for their anti-HIV activity. A related study focused on 2-adamantyl-substituted thiazolidin-4-ones demonstrated significant anti-HIV effects. The structural similarity suggests that this compound may exhibit similar antiviral properties .

Study 1: Cytotoxicity Evaluation

A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound over 48 hours. The results confirmed a dose-dependent decrease in viability across tested lines, supporting its potential as an anticancer agent.

Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with the compound led to increased levels of ROS and activation of caspase pathways in A549 cells. This suggests that the compound may trigger apoptotic pathways through oxidative stress mechanisms.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. The thiazole moiety in (1s,3s)-Adamantan-1-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone has been linked to the inhibition of cancer cell proliferation. For instance, derivatives of thiazole have shown efficacy against various cancer types by targeting metabolic pathways crucial for tumor growth .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Thiazole derivatives are known for their ability to inhibit bacterial and fungal growth. Studies have demonstrated that modifications in the piperidine and thiazole components can enhance the antimicrobial activity against resistant strains .

Neurological Applications

The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. Research indicates that such compounds can be beneficial in managing conditions like Alzheimer's disease and depression .

Case Study 1: Anticancer Screening

A study conducted on a series of thiazole-containing compounds demonstrated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines. This study highlighted the structure–activity relationship (SAR) that informs further modifications to enhance potency .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at lower concentrations compared to standard antibiotics, suggesting potential for development into a new class of antimicrobial agents .

Comparison with Similar Compounds

Structural Motifs and Functional Groups

Adamantane derivatives in the evidence share common features:

- Adamantane core : Enhances metabolic stability and membrane permeability due to its lipophilic nature.

- Heterocyclic substituents : Thiazole, triazole, or tetrazole rings influence electronic properties and binding interactions.

- Piperidine/piperazine linkers : Modulate conformational flexibility and receptor affinity.

Key structural differences :

| Compound Name | Molecular Formula | Key Substituents | Heterocycle Type |

|---|---|---|---|

| Target Compound | C₂₀H₂₈N₂OS₂ | 4,5-Dihydrothiazol-2-ylthio, piperidine | Dihydrothiazole |

| 3-(Adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-1-[(4-phenylpiperazin-1-yl)methyl]-1H... | C₂₉H₃₃F₂N₅S | Difluorobenzylidene, phenylpiperazine | Triazole-thione |

| 3-(Adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione | C₃₀H₃₇N₅S | Benzylpiperazine, phenyl | Triazole-thione |

| [(4R)-4-amino-3,3-dimethylpiperidin-1-yl][(1S,3R,5R,6Z,7S)-3-phenyl-6-(2-phenylethylidene)... | C₃₂H₄₀N₂O | Phenylethylidene, dimethylpiperidine | Adamantane-piperidine |

Physical and Crystallographic Properties

- Triazole-thione derivatives: Higher melting points (470–472 K) due to strong C–H···S and π–π interactions .

- Crystal Packing :

Research Findings and Implications

- Stability Considerations : Adamantane derivatives with rigid piperazine/triazole systems show reduced metabolic degradation in vivo compared to flexible analogs .

- Synergistic Effects : Combining adamantane’s lipophilicity with polar heterocycles balances solubility and bioavailability, as seen in ’s high-resolution crystal structures .

Q & A

Q. What synthetic strategies are recommended for preparing (1s,3s)-Adamantan-1-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone?

Methodological Answer: The compound can be synthesized via a Mannich reaction , leveraging the reactivity of the thiol group in heterocyclic intermediates. Key steps include:

- Reacting 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazole with a piperidine derivative (e.g., 4,5-dihydrothiazole-2-thiol) in ethanol under reflux .

- Using 37% formaldehyde as a methylene bridge donor to link the adamantane and piperidine moieties .

- Optimizing reaction time (e.g., 12 hours stirring post-reflux) and purification via recrystallization from ethanol to achieve yields >75% .

Critical Parameters:

- Temperature control during reflux to prevent side reactions.

- Stoichiometric ratios of reactants (typically 1:1 for thiol and piperidine derivatives) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolves 3D conformation, including chair-shaped piperidine rings and dihedral angles between adamantane and heterocyclic planes (e.g., 78–80° for L-shaped molecular geometry) .

- NMR spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions and purity (e.g., adamantane protons at δ ~1.7–2.1 ppm; piperidine methylene signals at δ ~2.8–3.3 ppm) .

- IR/Raman spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹) and validates computational models (e.g., B3LYP/cc-pVDZ DFT calculations) .

Data Interpretation Tip:

Compare experimental IR peaks with DFT-predicted vibrational modes to resolve ambiguities in sulfur-containing moieties .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data be resolved?

Methodological Answer:

- DFT optimization : Use B3LYP/cc-pVDZ to model molecular geometry and calculate vibrational frequencies. Compare with experimental IR/Raman spectra to identify mismatches (e.g., C–S stretching modes) .

- Sensitivity analysis : Adjust computational parameters (e.g., basis set size, solvation models) to minimize deviations.

- Cross-validation : Pair spectral data with X-ray crystallography to confirm bond lengths/angles (e.g., C–S bond ~1.74 Å in X-ray vs. 1.72 Å in DFT) .

Case Study:

In a study of a similar adamantane-triazole derivative, discrepancies in C–H stretching modes were resolved by refining hydrogen atom placement in DFT models .

Q. What strategies validate the stereochemical configuration of the (1s,3s) adamantane moiety?

Methodological Answer:

- Single-crystal X-ray diffraction : The gold standard for determining absolute configuration. For example, the (1s,3s) stereochemistry is confirmed by analyzing adamantane’s tetrahedral carbon arrangement in the crystal lattice .

- NOESY NMR : Detect spatial proximity between adamantane protons and adjacent substituents (e.g., piperidine methylene groups) to infer stereochemistry.

Pitfall Avoidance:

- Ensure high-quality crystals by optimizing recrystallization solvents (e.g., ethanol or acetonitrile) .

Data Contradiction Analysis

Q. How to address inconsistent yields in synthetic protocols?

Root Causes:

- Reaction time variations : Extended stirring (e.g., >12 hours) may improve yield but risk decomposition.

- Impurity in formaldehyde : Use fresh 37% formaldehyde to ensure consistent methylene bridge formation .

Troubleshooting:

- Monitor reaction progress via TLC or LC-MS.

- Reproduce conditions from high-yield studies (e.g., 80% yield achieved with 15-minute reflux followed by 12-hour stirring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.